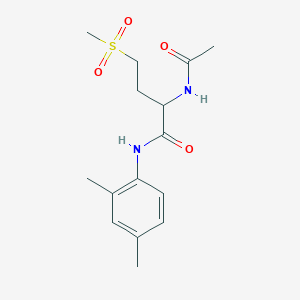

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Description

Properties

IUPAC Name |

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-10-5-6-13(11(2)9-10)17-15(19)14(16-12(3)18)7-8-22(4,20)21/h5-6,9,14H,7-8H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNJIMGQOQVQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dimethylphenylamine with acetic anhydride to form an intermediate, followed by sulfonylation with methylsulfonyl chloride. The final step involves the coupling of the intermediate with butanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group is crucial for its inhibitory activity, as it forms strong interactions with enzyme residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations:

Backbone Variations : The target compound’s butanamide backbone differentiates it from Amitraz’s methanimidamide structure and the thiazole-containing analog in .

Sulfonyl vs. In contrast, the sulfamoyl group in may improve hydrogen-bonding interactions .

Aromatic Moieties : The 2,4-dimethylphenyl group is shared with Amitraz but absent in thiazole- or sulfamoylphenyl-containing analogs, suggesting divergent biological targets.

Biological Activity

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acetamido group : Contributes to its biochemical interactions.

- Dimethylphenyl group : Enhances lipophilicity and may influence its pharmacokinetics.

- Methylsulfonylbutanamide moiety : Implicated in its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound likely interacts with specific enzymes by binding to their active sites, thereby preventing substrate access. The sulfonyl group plays a crucial role in these interactions, forming strong bonds with enzyme residues.

- Potential as a Therapeutic Agent : Research indicates that this compound may have applications in treating bacterial infections and cancer due to its inhibitory properties against certain enzymes involved in these diseases.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests potential use in developing new antibiotics.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic processes. For example, it has shown effectiveness against farnesyl-protein transferase, which is relevant in cancer therapy .

Case Studies

A notable case study highlighted the compound's effectiveness in a mouse model of bacterial infection. Mice treated with this compound showed significantly reduced bacterial load compared to untreated controls. This underscores its potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-acetamido-N,N-dimethylacetamide | Moderate antimicrobial activity | Enzyme inhibition |

| 2-acetamido-N-(4-bromo-2-methylphenyl)acetamide | Low anticancer activity | Unknown |

| N-(2,6-dimethylphenyl)-3-methylbutanamide | High potency against cancer cells | Enzyme inhibition |

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological efficacy compared to similar compounds.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various enzymes.

- In Vivo Efficacy : Expanding studies to include more comprehensive animal models to assess therapeutic potential.

- Toxicological Assessments : Evaluating safety profiles to ensure viability for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential functionalization:

Sulfonation : React 2,4-dimethylaniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to install the methanesulfonyl group .

Amide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the acetamido moiety to the butanamide backbone .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

- Key Parameters : Temperature (0–25°C for sulfonation), pH control (neutral for coupling), and anhydrous solvents (DMF or dichloromethane) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm for 2,4-dimethylphenyl) and acetamido methyl groups (δ 2.0–2.2 ppm). C NMR confirms carbonyl carbons (δ 170–175 ppm) .

- IR : Stretching vibrations for sulfonyl (1150–1350 cm) and amide (1650–1700 cm) groups .

- Mass Spectrometry : ESI-MS detects [M+H] with accurate mass matching theoretical calculations .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis at 100–150 K resolves bond lengths (e.g., S–O: ~1.43 Å) and torsion angles (e.g., C–SO–NH–C: 41–66°) .

- Refinement : SHELXL (part of the SHELX suite) refines structures using least-squares minimization. Hydrogen bonding networks (e.g., N–H⋯O) are validated with PLATON .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- Methodology :

- Analog Synthesis : Replace substituents (e.g., methylsulfonyl with ethylsulfonyl) and compare bioactivity .

- Enzyme Assays : Test inhibition of kinases or proteases (IC values via fluorescence polarization) .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting yields in sulfonation steps)?

- Methodology :

- Reproducibility Checks : Standardize reagents (e.g., anhydrous methanesulfonyl chloride) and exclude moisture .

- Analytical Cross-Validation : Compare HPLC purity (C18 column, 220 nm) across labs and quantify byproducts via LC-MS .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Q. What computational approaches are suitable for predicting its metabolic stability?

- Methodology :

- In Silico Tools : Use SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., methanesulfonyl group) .

- MD Simulations : Run GROMACS simulations to assess solvation free energy and membrane permeability .

Key Challenges and Solutions

- Crystallization Issues : Low solubility in polar solvents can hinder crystal growth. Use mixed solvents (e.g., ethanol/water) and slow evaporation .

- Biological Activity Variability : Batch-to-batch purity differences impact assay results. Implement QC protocols (HPLC, NMR) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.